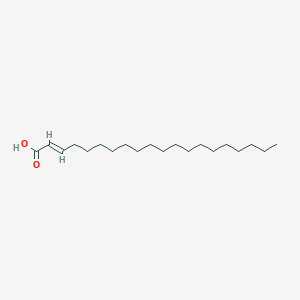

2-Eicosenoic acid

Description

trans-2-Icosenoic acid has been reported in Sida spinosa with data available.

Properties

CAS No. |

26764-41-0 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

(E)-icos-2-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18+ |

InChI Key |

FIKTURVKRGQNQD-VHEBQXMUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Synonyms |

2E-eicosenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biosynthesis of 2-Eicosenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid with a double bond at the C-2 position (an α,β-unsaturated fatty acid), represents a departure from the more commonly studied unsaturated fatty acids where the double bond is typically found further along the acyl chain. Its discovery and biosynthesis are not characterized by the canonical pathways involving stearoyl-CoA desaturases, but rather point towards specialized enzymatic systems, particularly within the context of bacterial metabolism. This guide provides an in-depth overview of the current knowledge surrounding the discovery and biosynthesis of 2-eicosenoic acid, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Discovery and Natural Occurrence

The discovery of 2-eicosenoic acid is not attributed to a singular seminal study, but rather to its identification in specific biological contexts, most notably in bacteria of the genus Mycobacterium. While various isomers of eicosenoic acid are known to exist in a range of natural sources, such as jojoba oil and fish oils, the 2-eicosenoic acid isomer has been specifically identified in mycobacteria.[1]

Key findings include:

-

In Mycobacterium smegmatis : 2,4-dimethyl-2-eicosenoic acid has been identified as a component of lipooligosaccharides (LOS).[2][3]

-

In Mycobacterium fortuitum : 2-methyl-2-octadecenoic acid, a structurally related C18 fatty acid, has been found.[2]

More recently, both cis-2-eicosenoic acid and trans-2-eicosenoic acid have garnered significant interest as potent inhibitors of virulence factors in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[4][5][6] Specifically, these molecules have been shown to inhibit the protein tyrosine phosphatases PtpA and PtpB, which are crucial for the survival of Mtb within host macrophages.[4][5][7][8] This has positioned 2-eicosenoic acids as potential lead compounds for the development of novel anti-tuberculosis therapeutics.

Biosynthesis of 2-Eicosenoic Acid

The presence of a double bond at the α,β-position (C-2) of 2-eicosenoic acid suggests a biosynthetic mechanism distinct from the common fatty acid desaturases that act on saturated fatty acyl-CoAs. The primary route for the formation of this α,β-unsaturation is likely through a process of dehydrogenation.

Two putative pathways are considered:

-

Acyl-CoA Dehydrogenase-Mediated Synthesis: Acyl-CoA dehydrogenases are enzymes that typically catalyze the first step of fatty acid β-oxidation, introducing a trans-2-double bond into an acyl-CoA.[9] It is plausible that a similar enzyme, or an enzyme with this catalytic activity, could be responsible for the synthesis of trans-2-eicosenoic acid. The cis isomer could then be formed through the action of an isomerase.

-

Polyketide Synthase (PKS) Pathway: In M. smegmatis, the synthesis of 2,4-dimethyl-2-eicosenoic acid is catalyzed by the polyketide synthase Pks5.[3] PKS pathways involve the sequential condensation of small carboxylic acid units, and the generation of double bonds is an integral part of this process. This suggests that in mycobacteria, a PKS-based mechanism is a likely route for the biosynthesis of 2-eicosenoic acid derivatives.

A proposed biosynthetic pathway for 2-eicosenoic acid is depicted below.

Quantitative Data

The primary quantitative data available for 2-eicosenoic acid pertains to its inhibitory activity against M. tuberculosis protein tyrosine phosphatases PtpA and PtpB.

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| cis-2-Eicosenoic Acid | Mtb PtpB | % Inhibition @ 16 µM | 63.72% | [4][5] |

| trans-2-Eicosenoic Acid | Mtb PtpB | % Inhibition @ 16 µM | 74.67% | [4][5] |

| cis-2-Eicosenoic Acid | Mtb PtpA | IC₅₀ | Low µM | [6][8] |

| trans-2-Eicosenoic Acid | Mtb PtpA | IC₅₀ | Low µM | [6][7][8] |

Experimental Protocols

Inhibition Assay of M. tuberculosis Protein Tyrosine Phosphatase B (PtpB)

This protocol is adapted from studies investigating the inhibitory effects of 2-eicosenoic acids on Mtb PtpB.[4][5]

a. Expression and Purification of Recombinant Mtb PtpB:

-

The gene encoding Mtb PtpB is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase.

-

Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer.

-

Cells are lysed by sonication, and the recombinant PtpB, often found in inclusion bodies, is solubilized using a denaturing agent (e.g., 6 M guanidine (B92328) hydrochloride).

-

The protein is refolded by dialysis against a refolding buffer with decreasing concentrations of the denaturant.

-

The refolded, active PtpB is purified using affinity chromatography (e.g., Ni-NTA chromatography if His-tagged).

b. PtpB Activity Assay:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains a suitable buffer (e.g., 100 mM imidazole), the substrate p-nitrophenyl phosphate (B84403) (pNPP), and the purified PtpB enzyme.

-

The reaction is initiated by the addition of the enzyme.

-

The hydrolysis of pNPP to p-nitrophenol (pNP) is monitored spectrophotometrically at 410 nm over time.

c. Inhibition Studies:

-

cis-2-eicosenoic acid and trans-2-eicosenoic acid are dissolved in a suitable solvent (e.g., DMSO).

-

Varying concentrations of the inhibitors are pre-incubated with the PtpB enzyme before the addition of the substrate.

-

The enzyme activity is measured as described above.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

For IC₅₀ determination, the assay is performed with a range of inhibitor concentrations, and the data are fitted to a dose-response curve.

General Protocol for Extraction and Analysis of Fatty Acids

This protocol provides a general framework for the extraction of total fatty acids from biological samples and their analysis by gas chromatography-mass spectrometry (GC-MS).[10][11]

a. Total Lipid Extraction:

-

Homogenize the biological sample (e.g., bacterial cell pellet, tissue) in a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1, v/v) to extract total lipids.

-

Add water or a salt solution to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

b. Saponification and Methylation:

-

Saponify the dried lipid extract by heating with a solution of NaOH or KOH in methanol to release the fatty acids from their ester linkages.

-

Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).

-

Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a methylating agent such as BF₃-methanol or by heating with acetyl chloride in methanol.

c. GC-MS Analysis:

-

Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

-

Use a temperature program to separate the FAMEs based on their chain length and degree of unsaturation.

-

The eluting FAMEs are detected by a mass spectrometer.

-

Identify 2-eicosenoic acid methyl ester by its retention time compared to a standard and its characteristic mass spectrum.

-

Quantify by comparing the peak area to that of an internal standard.

Conceptual Workflow for Chemical Synthesis of trans-2-Eicosenoic Acid

A plausible synthetic route to trans-2-eicosenoic acid can be conceptualized based on standard organic chemistry reactions, such as the Wittig reaction for the stereoselective formation of the double bond.

Conclusion

2-Eicosenoic acid is an unusual fatty acid with a unique biosynthetic origin, likely involving α,β-desaturation mechanisms that are distinct from the mainstream pathways of unsaturated fatty acid synthesis. Its discovery in mycobacteria and its potent inhibitory activity against key virulence factors of M. tuberculosis have opened up new avenues for research and drug development. Further elucidation of its precise biosynthetic pathway and its physiological roles in different organisms will be crucial for harnessing its full therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this intriguing molecule.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » cis-2 and trans-2-eicosenoic Fatty Acids Inhibit Mycobacterium tuberculosis Virulence Factor Protein Tyrosine Phosphatase B [dergipark.org.tr]

- 6. View of Cis-2 and trans-2-eisocenoic fatty acids are novel inhibitors for Mycobacterium tuberculosis Protein tyrosine phosphatase A | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. en.wikipedia.org [en.wikipedia.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Synthesis of 2-Eicosenoic Acid Isomers for Research

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of (E)- and (Z)-2-eicosenoic acid. 2-Eicosenoic acid, a C20 α,β-unsaturated fatty acid, and its distinct geometric isomers are of significant interest in metabolic research, drug development, and lipidomics. The biological activity of unsaturated fatty acids is often highly dependent on the geometry of the double bond, necessitating access to isomerically pure compounds for accurate investigation.

This document details robust synthetic strategies, presents quantitative data for expected outcomes, and provides detailed experimental protocols. Key workflows and chemical principles are visualized to enhance understanding and practical application in a research setting.

Core Synthetic Strategies: The Horner-Wadsworth-Emmons Olefination

The synthesis of α,β-unsaturated esters, which can be readily hydrolyzed to the corresponding carboxylic acids, is most effectively and stereoselectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This method offers significant advantages over the classical Wittig reaction, including higher E-selectivity under standard conditions and the formation of water-soluble phosphate (B84403) byproducts, which simplifies purification.[2]

The general strategy involves the reaction of an 18-carbon aldehyde (octadecanal) with a phosphonate (B1237965) ylide derived from a phosphonoacetate ester. The stereochemical outcome of the reaction—yielding either the (E)- or (Z)-isomer—can be precisely controlled by the choice of reagents and reaction conditions.

Synthesis of (E)-2-Eicosenoic Acid

The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[1][3] This is achieved by using a sodium or lithium base to generate the phosphonate carbanion from a trialkyl phosphonoacetate. The reaction proceeds through an oxaphosphetane intermediate, where the transition state leading to the trans-olefin is lower in energy.[3]

Synthesis of (Z)-2-Eicosenoic Acid via Still-Gennari Modification

To achieve high selectivity for the (Z)-isomer, a modification of the HWE reaction developed by Still and Gennari is employed.[3][4] This procedure utilizes phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene.[3]

Comparative Data on Stereoselective Olefination

The following tables summarize typical quantitative data for HWE reactions, providing expected yields and isomeric ratios based on analogous syntheses of long-chain α,β-unsaturated esters.

Table 1: Synthesis of Ethyl (E)-2-Eicosenoate via Standard HWE Reaction

| Reagent 1 (Aldehyde) | Reagent 2 (Phosphonate) | Base | Solvent | Typical Yield (%) | Isomeric Ratio (E:Z) |

| Octadecanal (B32862) | Triethyl phosphonoacetate | NaH | THF | 85 - 95 | >95:5 |

| Octadecanal | Trimethyl phosphonoacetate | NaOMe | Methanol | 80 - 90 | >90:10 |

Table 2: Synthesis of Ethyl (Z)-2-Eicosenoate via Still-Gennari HWE Modification

| Reagent 1 (Aldehyde) | Reagent 2 (Phosphonate) | Base / Additive | Solvent | Typical Yield (%) | Isomeric Ratio (Z:E) |

| Octadecanal | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 (B118740) | THF | 75 - 85 | >97:3 |

| Octadecanal | Ethyl (diphenylphosphono)acetate | KHMDS / 18-crown-6 | THF | 70 - 80 | >95:5 |

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-2-Eicosenoate

Objective: To synthesize the (E)-isomer precursor of 2-eicosenoic acid.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Octadecanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), wash sodium hydride (1.1 equivalents) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF.

-

Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

-

Olefination: Dissolve octadecanal (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 98:2 Hexane:Ethyl Acetate) to afford pure ethyl (E)-2-eicosenoate.

Protocol 2: Synthesis of Ethyl (Z)-2-Eicosenoate

Objective: To synthesize the (Z)-isomer precursor using the Still-Gennari modification.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate

-

Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF), cooled to -78 °C

-

Octadecanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.

-

Ylide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS solution (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Olefination: Dissolve octadecanal (1.0 equivalent) in cold, anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor progress by TLC.

-

Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Purification: Extract the product with diethyl ether (3 x 50 mL). Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure ethyl (Z)-2-eicosenoate.

Protocol 3: Saponification to Free Fatty Acid

Objective: To hydrolyze the ethyl ester to the final 2-eicosenoic acid.

Materials:

-

Ethyl (E)- or (Z)-2-eicosenoate

-

Potassium hydroxide (B78521) (KOH)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Hydrolysis: Dissolve the purified ethyl 2-eicosenoate isomer (1.0 equivalent) in ethanol. Add an aqueous solution of KOH (3.0 equivalents).

-

Reaction: Heat the mixture to reflux and stir for 4 hours.

-

Acidification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the remaining residue in water and acidify to pH ~2 with 1 M HCl.

-

Extraction: Extract the carboxylic acid with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final (E)- or (Z)-2-eicosenoic acid.

Visualization of Workflows and Concepts

Experimental Synthesis Workflow

Caption: Stereoselective synthesis workflow for 2-eicosenoic acid isomers.

Conceptual Comparison: HWE vs. Still-Gennari

Caption: Control of stereochemistry in the Horner-Wadsworth-Emmons reaction.

Research Application Pathway

Caption: Workflow for investigating the biological roles of fatty acid isomers.

Characterization and Purity Analysis

Accurate characterization of the synthesized 2-eicosenoic acid isomers is critical. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming both the structure and the double bond geometry.

-

¹H-NMR Spectroscopy : The vinyl protons of the α,β-unsaturated system are diagnostic.[5]

-

For the (E)-isomer , the proton at C3 typically appears as a doublet of triplets around 6.9-7.1 ppm with a large vicinal coupling constant (J) of approximately 15-16 Hz, characteristic of a trans relationship.

-

For the (Z)-isomer , the proton at C3 appears further upfield, around 6.1-6.3 ppm, with a smaller vicinal coupling constant (J) of approximately 10-12 Hz, indicative of a cis relationship.[5]

-

-

¹³C-NMR Spectroscopy : The chemical shifts of the allylic carbon (C4) can also help distinguish isomers. Generally, the allylic carbon of a (Z)-isomer is shielded (appears at a lower ppm value) compared to the corresponding (E)-isomer due to steric compression.[6]

-

Isomeric Purity : The ratio of (E) to (Z) isomers in the crude or purified product can be quantified by integrating the respective vinyl proton signals in the ¹H-NMR spectrum. For higher accuracy, Gas Chromatography (GC) of the corresponding methyl esters (FAMEs) can be employed.

Conclusion

The Horner-Wadsworth-Emmons reaction and its Still-Gennari modification provide a highly effective and stereocontrolled platform for the synthesis of (E)- and (Z)-2-eicosenoic acid isomers. By carefully selecting the phosphonate reagent and reaction conditions as detailed in this guide, researchers can produce high-purity isomers essential for rigorous studies in biology and medicine. The provided protocols and workflows serve as a practical foundation for scientists aiming to synthesize these valuable research tools.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Lipid Metabolism: A Technical Guide to the Biochemical Pathways of 2-Eicosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid, represents a molecule of growing interest in the landscape of lipid metabolism and cellular signaling. While often overshadowed by its polyunsaturated counterparts, the metabolic fate and signaling roles of 2-eicosenoic acid are integral to understanding cellular energy homeostasis and the intricate network of lipid-mediated cellular communication. This technical guide provides an in-depth exploration of the core biochemical pathways involving 2-eicosenoic acid, offering a valuable resource for researchers and professionals in drug development and life sciences. We will delve into its catabolic breakdown through beta-oxidation, the key enzymatic players, and its emerging role as a signaling molecule, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Pathways of 2-Eicosenoic Acid

The primary metabolic fate of 2-eicosenoic acid is its catabolism through the beta-oxidation pathway to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. As a very-long-chain fatty acid (VLCFA), its initial breakdown can occur in peroxisomes, followed by further oxidation in the mitochondria.

Peroxisomal and Mitochondrial Beta-Oxidation

The beta-oxidation of 2-eicosenoic acid involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons per cycle. The initial step is the activation of 2-eicosenoic acid to its coenzyme A (CoA) derivative, 2-eicosenoyl-CoA.

The core reactions of beta-oxidation for an already unsaturated fatty acid at the C2 position (as is the case with 2-eicosenoyl-CoA in its trans configuration) bypass the first dehydrogenation step.

Key Enzymes in the Beta-Oxidation of trans-2-Eicosenoyl-CoA:

-

Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in trans-2-eicosenoyl-CoA to form 3-hydroxy-eicosanoyl-CoA. This reaction is crucial for preparing the fatty acid for the subsequent oxidation step.[1][2][3][4][5]

-

3-Hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes 3-hydroxy-eicosanoyl-CoA to 3-keto-eicosanoyl-CoA, generating NADH in the process.

-

β-Ketoacyl-CoA Thiolase: This enzyme cleaves 3-keto-eicosanoyl-CoA into acetyl-CoA and octadecanoyl-CoA (an 18-carbon saturated fatty acyl-CoA). The octadecanoyl-CoA then continues through the beta-oxidation spiral.

-

Trans-2-Enoyl-CoA Reductase: This enzyme is involved in the fatty acid elongation pathway and the metabolism of certain unsaturated fatty acids.[1][6] In the context of degradation, it can reduce a trans-2-enoyl-CoA to a saturated acyl-CoA. While its primary role is in synthesis, its activity on various chain-length substrates is noted.

The following diagram illustrates the beta-oxidation pathway for trans-2-eicosenoyl-CoA.

Signaling Pathways Involving Monounsaturated Fatty Acids

While specific signaling pathways directly initiated by 2-eicosenoic acid are not yet well-defined, the broader class of monounsaturated fatty acids (MUFAs) is recognized for its signaling roles.[6] MUFAs can influence cellular processes by activating key metabolic sensors and interacting with nuclear receptors.

Activation of AMP-Activated Protein Kinase (AMPK)

MUFAs are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] AMPK activation initiates a cascade of events that promote catabolic pathways (like fatty acid oxidation) and inhibit anabolic pathways (like lipid synthesis), thereby restoring cellular energy balance.

Interaction with Nuclear Receptors

Monounsaturated fatty acids can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] PPARs are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. The binding of fatty acids to PPARs can lead to increased expression of genes encoding for enzymes involved in fatty acid oxidation.

G-Protein Coupled Receptor (GPCR) Signaling

Fatty acids can also act as signaling molecules through G-protein coupled receptors (GPCRs).[2][8][9] Several GPCRs have been identified as receptors for free fatty acids, mediating various physiological responses, including inflammatory processes and metabolic regulation. While specific interactions with 2-eicosenoic acid are not detailed, it is plausible that it could modulate the activity of certain fatty acid-sensing GPCRs.

The following diagram provides a generalized overview of the potential signaling roles of monounsaturated fatty acids like 2-eicosenoic acid.

Quantitative Data

Quantitative kinetic data for enzymes acting specifically on 2-eicosenoyl-CoA are limited in the literature. However, data for related enzymes and substrates provide valuable context.

| Enzyme | Substrate | Organism/Tissue | Kinetic Parameter | Value | Reference |

| trans-2-Enoyl-CoA Reductase | trans-2-Hexadecenoyl-CoA | Rat Hepatic Microsomes | Cofactor | NADH, NADPH | [1] |

| trans-2-Enoyl-CoA Reductase | Crotonyl-CoA, Hexenoyl-CoA | Rat Hepatic Microsomes | Cofactor | NADPH only | [1] |

| Enoyl-CoA Hydratase | C4 to C16 trans-2-enoyl-CoA | Rat Liver | Activity Trend | Decreases with increasing chain length | [10] |

Experimental Protocols

Assay for Beta-Oxidation of 2-Eicosenoic Acid in Isolated Mitochondria

This protocol is adapted from general methods for measuring fatty acid oxidation.[11][12]

Objective: To quantify the rate of beta-oxidation of 2-eicosenoic acid by isolated mitochondria.

Materials:

-

Isolated mitochondria

-

2-Eicosenoic acid

-

[1-¹⁴C]2-Eicosenoic acid (radiolabeled tracer)

-

ATP, CoA, L-carnitine, NAD+, FAD

-

Bovine serum albumin (BSA)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from the tissue of interest (e.g., liver, heart) using standard differential centrifugation methods.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, ATP, CoA, L-carnitine, NAD+, and FAD.

-

Substrate Preparation: Prepare a solution of 2-eicosenoic acid with a known amount of [1-¹⁴C]2-eicosenoic acid.

-

Initiation of Reaction: Add the isolated mitochondria to the pre-warmed reaction mixture, followed by the addition of the substrate solution to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

-

Separation of Products: Separate the radiolabeled acetyl-CoA and other water-soluble metabolites from the unreacted fatty acid substrate. This can be achieved by centrifugation followed by a solvent extraction or column chromatography.

-

Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

-

Calculation: Calculate the rate of beta-oxidation based on the amount of radiolabeled water-soluble products formed per unit of time per milligram of mitochondrial protein.

Quantification of 2-Eicosenoyl-CoA by LC-MS/MS

This protocol is based on established methods for acyl-CoA analysis.[4][13][14]

Objective: To quantify the intracellular levels of 2-eicosenoyl-CoA in cell or tissue samples.

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., ¹³C-labeled acyl-CoA)

-

Extraction solvent (e.g., acetonitrile/methanol/water)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Sample Collection and Quenching: Rapidly harvest and quench the metabolism of the cell or tissue samples, typically using liquid nitrogen.

-

Extraction: Homogenize the samples in a cold extraction solvent containing the internal standard to precipitate proteins and extract the acyl-CoAs.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase LC column to separate the different acyl-CoA species.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-eicosenoyl-CoA and the internal standard based on their unique precursor-to-product ion transitions.

-

-

Data Analysis: Construct a standard curve using known concentrations of 2-eicosenoyl-CoA. Quantify the amount of 2-eicosenoyl-CoA in the samples by comparing its peak area to that of the internal standard and the standard curve.

The following workflow diagram illustrates the general process for acyl-CoA quantification.

Conclusion

2-Eicosenoic acid is an important, though understudied, component of the cellular lipid landscape. Its metabolism via beta-oxidation is a key contributor to cellular energy supply. Furthermore, as a monounsaturated fatty acid, it likely participates in the complex network of lipid-based signaling that governs cellular function. The information and protocols provided in this guide offer a solid foundation for researchers and professionals to further investigate the biochemical pathways and physiological significance of 2-eicosenoic acid. Future research focusing on the specific enzyme kinetics and direct signaling roles of this molecule will undoubtedly unveil new insights into lipid metabolism and its implications for health and disease.

References

- 1. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolite G-protein coupled receptor signaling: Potential regulation of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EicosaCell: An Imaging-Based Assay to Identify Spatiotemporal Eicosanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Eicosenoic Acid: Precursors, Metabolites, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Eicosenoic acid (20:1) is a long-chain monounsaturated fatty acid (MUFA) that exists in various isomeric forms, differing in the position and geometry (cis/trans) of the double bond. While not as extensively studied as other fatty acids like oleic acid or arachidonic acid, 2-eicosenoic acid and its derivatives are emerging as molecules of interest in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the precursors, biosynthesis, and metabolism of 2-eicosenoic acid, with a focus on its most common isomer, cis-11-eicosenoic acid, also known as gondoic acid. This document also details the experimental protocols for the analysis of 2-eicosenoic acid and visualizes the key pathways involved.

Precursors and Biosynthesis of 2-Eicosenoic Acid

The primary pathway for the synthesis of 2-eicosenoic acid in many organisms involves the elongation of shorter-chain monounsaturated fatty acids.

Key Precursors

The principal precursor for the most common isomer of 2-eicosenoic acid, gondoic acid (cis-11-eicosenoic acid or 20:1n-9), is oleic acid (cis-9-octadecenoic acid, 18:1n-9). Oleic acid is a ubiquitous fatty acid found in abundance in various plant and animal sources.

Biosynthetic Pathway

The conversion of oleic acid to gondoic acid is a two-carbon chain elongation process that occurs primarily in the endoplasmic reticulum. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase system .

The key steps in the elongation of oleic acid to gondoic acid are:

-

Condensation: The initial and rate-limiting step involves the condensation of oleoyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL). This reaction adds two carbon atoms to the oleoyl (B10858665) chain.

-

Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, utilizing NADPH as the reducing agent.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water to form a trans-2-enoyl-CoA.

-

Reduction: Finally, a trans-2-enoyl-CoA reductase reduces the double bond, using NADPH, to yield the elongated saturated acyl-CoA, which in this case is gondoic acid-CoA.

Gondoic acid can be further elongated, for instance, to erucic acid (22:1n-9) in some plants like those of the Brassicaceae family.[1]

Biosynthesis of Gondoic Acid from Oleic Acid.

Metabolism of 2-Eicosenoic Acid

2-Eicosenoic acid, like other fatty acids, can be metabolized through several pathways, primarily for energy production or conversion to other bioactive molecules.

Beta-Oxidation

The primary catabolic pathway for 2-eicosenoic acid is β-oxidation , which occurs in the mitochondria and peroxisomes. This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain, generating acetyl-CoA, NADH, and FADH2.

For unsaturated fatty acids like 2-eicosenoic acid, additional enzymes are required to handle the double bond. The specific enzymes depend on the position of the double bond. For gondoic acid (cis-11-eicosenoic acid), β-oxidation proceeds normally for several cycles until the cis-double bond is near the carboxyl end. An isomerase is then required to convert the cis-double bond to a trans-double bond, allowing β-oxidation to continue.

Simplified Beta-Oxidation Pathway for Gondoic Acid.

Other Metabolic Fates

Besides β-oxidation, 2-eicosenoic acid can be:

-

Incorporated into complex lipids: It can be esterified into triglycerides for energy storage or into phospholipids, contributing to the structure and fluidity of cell membranes.

-

Converted to other fatty acids: As mentioned, it can be a precursor for further elongation to longer-chain fatty acids like erucic acid.

-

Potential signaling roles: While specific signaling pathways are not well-defined, monounsaturated fatty acids, in general, are known to act as signaling molecules, potentially through G-protein coupled receptors like GPR120 or by modulating other signaling pathways.[2][3]

Quantitative Data

Specific quantitative data for 2-eicosenoic acid and its direct precursors and metabolites in various human or animal tissues are not extensively available in a consolidated format in the current literature. However, to illustrate how such data would be presented, the following table shows representative concentrations of erucic acid (a potential metabolite of 2-eicosenoic acid) found in different types of rapeseed oil.

| Sample Type | Erucic Acid Concentration (g/kg) | Reference |

| Cold-pressed Rapeseed Oil (median) | 1.78 | [4][5] |

| Refined Rapeseed Oil (median) | 2.78 | [4][5] |

| Organically Produced Rapeseed Oil (range) | 0.33 - 3.65 | [5] |

| Conventionally Produced Rapeseed Oil (range) | 0.17 - 9.68 | [5] |

Experimental Protocols

The analysis of 2-eicosenoic acid and its isomers requires robust methods for lipid extraction, separation, and detection.

Lipid Extraction from Biological Samples

A common and effective method for extracting total lipids from tissues or cells is a modified Folch or Bligh-Dyer method.

Protocol: Lipid Extraction

-

Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.

-

Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Storage: The extracted lipids should be stored at -80°C under an inert atmosphere to prevent oxidation.

General workflow for lipid extraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acids.

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Derivatization: The carboxyl group of the fatty acids in the lipid extract is derivatized to form fatty acid methyl esters (FAMEs). This is typically done by transesterification using methanolic HCl or BF3/methanol. This step increases the volatility of the fatty acids for GC analysis.[6][7][8][9]

-

GC Separation: The FAMEs are separated on a capillary GC column. For the separation of fatty acid isomers, highly polar columns (e.g., biscyanopropyl polysiloxane phases like SP-2560 or CP-Sil 88) are recommended.[10]

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: A temperature gradient is used to elute the FAMEs, for example, starting at 100°C and ramping up to 240°C.

-

-

MS Detection: The separated FAMEs are detected by a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns can help in the identification of the fatty acids. For quantitative analysis, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the analysis of fatty acid isomers, particularly for preparative purposes or for heat-sensitive compounds.[11][12]

Protocol: HPLC Analysis of Fatty Acid Derivatives

-

Derivatization: To enable detection by UV or fluorescence detectors, fatty acids are often derivatized to form esters such as phenacyl esters.[12]

-

HPLC Separation:

-

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where fatty acids are separated based on their chain length and degree of unsaturation. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[11]

-

Silver Ion HPLC (Ag+-HPLC): This technique is particularly powerful for separating isomers based on the number, position, and geometry of the double bonds. The separation is based on the interaction of the double bonds with silver ions impregnated on the stationary phase.[11]

-

-

Detection: UV-Vis or fluorescence detectors are used for derivatized fatty acids. Mass spectrometry can also be coupled with HPLC (LC-MS) for more detailed structural information.

Signaling Pathways

While specific signaling pathways directly initiated by 2-eicosenoic acid are not yet well-elucidated, it is known that monounsaturated fatty acids can modulate various signaling cascades. They can act as ligands for G-protein coupled receptors (GPCRs), such as GPR120, and influence pathways related to inflammation and metabolism.[1][2][3][13]

For instance, some long-chain fatty acids are known to activate GPR120, which can lead to the recruitment of β-arrestin-2 and subsequent downstream effects, including the modulation of inflammatory responses.[3][13]

A potential signaling pathway for monounsaturated fatty acids via GPR120.

Conclusion

2-Eicosenoic acid represents a class of long-chain monounsaturated fatty acids with diverse isomers and metabolic fates. While gondoic acid (cis-11-eicosenoic acid) is the most well-characterized isomer, arising from the elongation of oleic acid, much remains to be discovered about the specific biological roles and signaling pathways of the various 2-eicosenoic acid isomers. The analytical techniques detailed in this guide provide a robust framework for researchers to further investigate the quantitative distribution and functional significance of these intriguing lipids in health and disease. Future research focusing on isomer-specific functions and their interactions with cellular signaling networks will be crucial in unlocking their full therapeutic and diagnostic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways [mdpi.com]

- 7. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. Membranes and Transport | Biological Principles [bioprinciples.biosci.gatech.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. jfda-online.com [jfda-online.com]

- 13. brainkart.com [brainkart.com]

The Emerging Role of 2-Eicosenoic Acid in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid, is emerging from the shadow of its more extensively studied polyunsaturated counterparts, such as arachidonic acid, to reveal a distinct and significant role in cellular signaling. While research is still in its nascent stages, current evidence points towards a fascinating role for 2-eicosenoic acid, not as a precursor to classical eicosanoids, but as a direct signaling molecule, particularly in the context of microbial virulence. This technical guide provides a comprehensive overview of the current understanding of 2-eicosenoic acid's function in cell signaling, with a focus on its effects on both bacterial and mammalian cells. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the known signaling interactions to serve as a valuable resource for researchers exploring this novel signaling molecule.

Introduction to 2-Eicosenoic Acid

Eicosanoids, a large family of signaling molecules derived from 20-carbon fatty acids, are pivotal regulators of a vast array of physiological and pathological processes.[1] Traditionally, research has centered on polyunsaturated fatty acids like arachidonic acid, the precursor to prostaglandins, leukotrienes, and thromboxanes.[2] However, recent investigations have begun to shed light on the biological activities of monounsaturated long-chain fatty acids, including 2-eicosenoic acid.

2-Eicosenoic acid exists as both cis and trans isomers, and its biological activity can be significantly influenced by this stereochemistry. Unlike arachidonic acid, which is metabolized by cyclooxygenases and lipoxygenases to generate a cascade of signaling molecules, 2-eicosenoic acid appears to exert its effects more directly, by interacting with and modulating the function of specific proteins.

Role in Microbial Cell Signaling and Virulence

A significant body of evidence has established 2-eicosenoic acid as a potent modulator of virulence in a range of pathogenic bacteria. It acts as an interspecies signaling molecule, often repressing the expression of key virulence factors.

Repression of Virulence in Enteric Pathogens

In enteric pathogens such as Salmonella and Vibrio cholerae, cis-2-eicosenoic acid has been shown to repress the expression of genes crucial for virulence. For instance, in Salmonella, cis-2-eicosenoic acid can repress the expression of hilA, a key transcriptional regulator of invasion genes.[3] Similarly, in Vibrio cholerae, it represses the expression of cholera toxin genes.[4] The repressive effect is often more potent with the cis isomer compared to the trans isomer, highlighting the stereospecificity of its action.

Inhibition of Virulence in Mycobacterium tuberculosis

Both cis- and trans-2-eicosenoic acid have demonstrated the ability to inhibit key virulence factors in Mycobacterium tuberculosis (Mtb). Specifically, they act as inhibitors of protein tyrosine phosphatases PtpA and PtpB, which are crucial for Mtb's survival within host macrophages.[5][6] By inhibiting these enzymes, 2-eicosenoic acid can disrupt the bacterium's ability to evade the host immune response.

Data Presentation

Table 1: Quantitative Data on the Effects of 2-Eicosenoic Acid on Bacterial Virulence

| Organism | Target | Compound | Concentration | Effect | Reference |

| Salmonella | hilA gene expression | cis-2-Eicosenoic acid | 5 µM | 3-fold repression | [3] |

| Vibrio cholerae | ctxAB gene expression | cis-2-Eicosenoic acid | 20 µM | ~50% repression | [4][7] |

| Shigella flexneri | Congo red binding | cis-2-Eicosenoic acid | Not specified | ~3-fold reduction | [8] |

| Mycobacterium tuberculosis | PtpB activity | cis-2-Eicosenoic acid | 16 µM | 63.72% inhibition | [5] |

| Mycobacterium tuberculosis | PtpB activity | trans-2-Eicosenoic acid | 16 µM | 74.67% inhibition | [5] |

| Mycobacterium tuberculosis | PtpA activity | cis-2-Eicosenoic acid | IC₅₀ = 8.20 µM | - | [6][9][10] |

| Mycobacterium tuberculosis | PtpA activity | trans-2-Eicosenoic acid | IC₅₀ = 11.26 µM | - | [6][9][10] |

Signaling Pathway Diagrams

Caption: Inhibition of bacterial virulence pathways by 2-Eicosenoic acid.

Role in Mammalian Cell Signaling

The role of 2-eicosenoic acid in mammalian cell signaling is significantly less understood. The limited available research suggests that its effects may be subtle or context-dependent, and it does not appear to induce the same dramatic changes in membrane properties as polyunsaturated fatty acids.

Effects on Membrane Fluidity and Amyloid Precursor Protein Processing

One study investigated the effects of cis-2-eicosenoic acid on differentiated human neuroblastoma SH-SY5Y cells.[11] The results indicated that, unlike fatty acids with four or more double bonds (e.g., arachidonic acid), cis-2-eicosenoic acid had no significant effect on membrane fluidity.[11][12] Furthermore, it did not alter the secretion of soluble amyloid precursor protein α (sAPPα), a key event in the processing of the amyloid precursor protein implicated in Alzheimer's disease.[11]

This lack of effect on membrane fluidity suggests that 2-eicosenoic acid may not significantly alter the physical properties of mammalian cell membranes, which is a common mechanism of action for many fatty acids.

Experimental Protocols

Bacterial Virulence Assay (General Protocol)

This protocol provides a general framework for assessing the effect of 2-eicosenoic acid on bacterial virulence gene expression using a reporter strain.

Materials:

-

Bacterial strain containing a virulence gene promoter fused to a reporter gene (e.g., luxCDABE for luminescence or lacZ for β-galactosidase).

-

Appropriate liquid growth medium.

-

2-Eicosenoic acid (cis and trans isomers).

-

Solvent for fatty acid (e.g., DMSO or ethanol).

-

Microplate reader for measuring luminescence or absorbance.

Procedure:

-

Grow the bacterial reporter strain overnight in the appropriate medium.

-

Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.

-

Prepare a stock solution of 2-eicosenoic acid in a suitable solvent.

-

Add various concentrations of 2-eicosenoic acid (and a vehicle control) to the wells of a microplate.

-

Add the diluted bacterial culture to the wells.

-

Incubate the plate at the optimal growth temperature for the bacterium.

-

Measure OD₆₀₀ and the reporter signal (luminescence or β-galactosidase activity) at regular intervals.

-

Normalize the reporter signal to the cell density (OD₆₀₀) to determine the effect on gene expression.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 2-eicosenoic acid against a purified PTP enzyme.

Materials:

-

Purified PTP enzyme (e.g., PtpA or PtpB).

-

Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, 50 mM NaCl, 1 mM DTT, pH 7.2).

-

Substrate (e.g., p-nitrophenyl phosphate, pNPP).

-

2-Eicosenoic acid.

-

Solvent for fatty acid.

-

Microplate reader.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the PTP enzyme.

-

Add various concentrations of 2-eicosenoic acid (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the pNPP substrate.

-

Monitor the dephosphorylation of pNPP by measuring the increase in absorbance at 405 nm over time.

-

Calculate the initial reaction velocity for each concentration of 2-eicosenoic acid.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.[13]

Mammalian Cell Membrane Fluidity Assay

This protocol outlines a method to measure changes in membrane fluidity in cultured mammalian cells treated with 2-eicosenoic acid using the fluorescent probe Laurdan.

Materials:

-

Cultured mammalian cells (e.g., SH-SY5Y).

-

Cell culture medium.

-

2-Eicosenoic acid complexed with fatty acid-free BSA.

-

Laurdan fluorescent dye.

-

Fluorescence microscope or plate reader capable of measuring Laurdan emission.

Procedure:

-

Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy).

-

Treat the cells with various concentrations of the 2-eicosenoic acid-BSA complex for a specified duration (e.g., 24 hours).

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with Laurdan dye in the dark.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm and 490 nm) with an excitation wavelength of 350 nm.

-

Calculate the Generalized Polarization (GP) value for each condition to quantify membrane fluidity.

Future Directions and Conclusion

The study of 2-eicosenoic acid in cell signaling is a field ripe for exploration. While its role as a modulator of bacterial virulence is becoming increasingly clear, its functions in mammalian systems remain largely enigmatic. Future research should focus on:

-

Identifying the metabolic pathways of 2-eicosenoic acid in mammals to determine if it serves as a precursor to other signaling molecules.

-

Screening for potential protein targets in mammalian cells to elucidate its mechanism of action.

-

Investigating its effects in various physiological and pathological contexts , such as inflammation, metabolic diseases, and cancer.

References

- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the Effects of Polyunsaturated Fatty Acid Ratios in Human SH-SY5Y Cells by in vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 9. en.bio-protocol.org [en.bio-protocol.org]

- 10. Chronic Fatty Acid Exposure Disrupts SH-SY5Y and Neuronal Differentiation and Is a Potential Link Between Type-2 Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Assessment of Plasma Membrane Fatty Acid Composition and Fluidity Using Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

Natural Sources of 2-Eicosenoic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Eicosenoic acid (20:1) represents a group of monounsaturated fatty acid isomers with growing interest in the scientific community due to their presence in various natural sources and potential biological activities. This technical guide provides a comprehensive overview of the natural origins of 2-Eicosenoic acid isomers, presenting quantitative data, detailed experimental protocols for their analysis, and insights into their emerging roles in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to explore the potential of these fatty acids.

Natural Sources and Quantitative Data

2-Eicosenoic acid isomers are found across different biological kingdoms, including marine life, terrestrial plants, and microorganisms. The distribution and concentration of specific isomers can vary significantly between sources.

Marine Sources

Marine organisms, particularly fish, are a rich source of various positional isomers of cis-eicosenoic acid. The most abundant isomer is often cis-11-eicosenoic acid (gondoic acid).

Table 1: Quantitative Data of cis-Eicosenoic Acid (20:1) Positional Isomers in Marine Fishes

| Common Name | Scientific Name | Location | Total c-20:1 (mg/g of oil) | Predominant Isomer(s) | Reference |

| Saury | Cololabis saira | Pacific Ocean | 166.95 ± 12.4 | c9-20:1 | [1] |

| Capelin | Mallotus villosus | Atlantic Ocean | 162.7 ± 3.5 | c11-20:1 | [1] |

| Goatfish | Upeneus sp. | Indian Ocean | 34.39 | c11-20:1 | [1] |

| Anchovy | Stolephorus commersoni | Indian Ocean | 1.59 (in whole fish) | Not specified | [1] |

| Squid | Loligo singhalensis | Indian Ocean | 1.45 (in flesh) | Not specified | [1] |

| Rainbow sardine | Dussumieria acuta | Indian Ocean | 3.80 (in whole fish) | Not specified | [1] |

| Mullet | Mugil cephalus | Indian Ocean | 3.18 (in whole fish) | Not specified | [1] |

| Dogfish Liver Oil | Squalus acanthias | Not specified | 11% of total fatty acids | 11,12-eicosenoic acid | |

| Beluga Blubber Oil | Delphinapterus leucas | Not specified | 4% of total fatty acids | 11,12-eicosenoic acid |

Plant Sources

Several plant families are notable for their significant content of 2-Eicosenoic acid isomers. The Sapindaceae and Brassicaceae families, in particular, contain species with high concentrations of cis-11-eicosenoic acid.

Table 2: Quantitative Data of cis-11-Eicosenoic Acid in Plant Seed Oils

| Plant Family | Species | Common Name | cis-11-Eicosenoic Acid (% of total fatty acids) | Reference |

| Sapindaceae | Koelreuteria paniculata | Goldenrain tree | 60% | [2] |

| Sapindaceae | Cardiospermum halicacabum | Balloon vine | High (potential source) | [2] |

| Sapindaceae | 11 species studied | Various | 8-60% | [2] |

| Brassicaceae | Brassica napobrassica | Rutabaga | 6% | |

| Brassicaceae | Thlaspi arvense | Frenchweed | 7% | |

| Simmondsiaceae | Simmondsia californica | Jojoba | 70% (combined C20:1 isomers) | [3] |

Additionally, a study on commercially available plant oils revealed the presence of various cis-20:1 isomers, with peanut oil showing the highest total content.

Table 3: Total cis-Eicosenoic Acid (c-20:1) Content in Commercial Plant Oils

| Plant Oil | Total c-20:1 (%) | Predominant Isomer | Reference |

| Peanut oil | 3.85 | c7-20:1 | [4] |

| Flaxseed oil | 0.17 | Not specified | [4] |

| Mustard oil | Not specified | c11-20:1 | [4] |

| Corn oil | Not specified | c11-20:1 | [4] |

Microbial Sources

Certain fungi have been identified as producers of cis-11-eicosenoic acid (gondoic acid), presenting a potential for microbial production of this specific isomer.

Table 4: Production of cis-11-Eicosenoic Acid by Fungi

| Fungal Species | Strain | Production (mg/g of dried cells) | Reference |

| Mortierella chlamydospora | CBS 529.75 | 36.3 | [5] |

Experimental Protocols

Accurate quantification and identification of 2-Eicosenoic acid isomers require robust experimental protocols. The following sections detail methodologies for extraction, separation, and analysis.

Lipid Extraction from Biological Samples

A common and effective method for total lipid extraction is a modified Bligh and Dyer method.

Materials:

-

Methanol

-

0.9% NaCl solution or distilled water

-

Glass homogenizer

-

Centrifuge

-

Nitrogen gas stream

Protocol:

-

Weigh a known amount of homogenized tissue or finely ground seed material.

-

Add a mixture of chloroform:methanol (1:2, v/v) to the sample in a glass tube.

-

Homogenize the mixture thoroughly using a glass homogenizer.

-

Add additional chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Vortex the mixture vigorously to ensure thorough mixing and phase separation.

-

Centrifuge the sample to facilitate the separation of the two phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

-

Evaporate the solvent under a gentle stream of nitrogen gas to yield the total lipid extract.

-

Store the extracted lipids under an inert atmosphere at -20°C or lower until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters.

Materials:

-

BF3-methanol solution (14%) or 0.5 M KOH in methanol

-

Saturated NaCl solution

Protocol (using BF3-methanol):

-

Dissolve the lipid extract in a small volume of hexane.

-

Add BF3-methanol solution to the lipid extract.

-

Heat the mixture in a sealed tube at 100°C for 30-60 minutes.

-

Cool the tube to room temperature.

-

Add saturated NaCl solution and hexane.

-

Vortex the mixture and allow the layers to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

The FAMEs are now ready for analysis by Gas Chromatography.

Separation and Quantification of 2-Eicosenoic Acid Isomers

A two-step process involving High-Performance Liquid Chromatography (HPLC) for isomer separation followed by Gas Chromatography (GC) for quantification is often employed.

Step 1: Reversed-Phase HPLC for Isomer Fractionation

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

-

Detection: UV detector at a low wavelength (e.g., 205 nm).

-

Procedure: The total FAMEs mixture is injected onto the HPLC system. Fractions corresponding to the elution time of 20:1 methyl esters are collected.

Step 2: Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

-

Column: A highly polar capillary column (e.g., SLB-IL111 or Rt-2560) is crucial for the separation of positional isomers.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically set around 250-260°C.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

-

Quantification: An internal standard (e.g., methyl heptadecanoate, C17:0) is added to the sample before the extraction process. The peak areas of the 2-Eicosenoic acid isomers are compared to the peak area of the internal standard for quantification.[1]

Signaling Pathways and Biological Activities

While research into the specific signaling roles of all 2-Eicosenoic acid isomers is ongoing, evidence is emerging for the biological activity of gondoic acid (cis-11-Eicosenoic acid).

Anti-inflammatory Activity of Gondoic Acid

Recent studies have shown that gondoic acid can exert anti-inflammatory effects.[4][6][7] In lipopolysaccharide (LPS)-stimulated Kupffer cells (liver macrophages), gondoic acid was found to inhibit the production of pro-inflammatory factors and reactive oxygen species (ROS).[7]

The proposed mechanism of action involves the inhibition of the PKCθ/ERK/STAT3 signaling pathway .[6][7] This pathway is a known cascade involved in inflammatory responses.

Potential Roles of Other Isomers

-

Paullinic Acid ((13Z)-icos-13-enoic acid): Due to its structural similarity to other very-long-chain monounsaturated fatty acids like nervonic acid, paullinic acid is being investigated for its potential role in myelination, neuronal health, and ceramide synthesis signaling.[1]

-

Gadoleic Acid ((9Z)-eicosenoic acid): This isomer is being explored as a potential biomarker for the dietary intake of fish and rapeseed oil.[8] It is also known to be acylated to the protein recoverin, which is involved in signal transduction in photoreceptors.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of 2-Eicosenoic acid isomers from natural sources.

Conclusion

2-Eicosenoic acid isomers are widespread in nature, with significant concentrations found in specific marine, plant, and microbial sources. This guide provides a foundational understanding of these sources, along with the necessary experimental protocols for their accurate analysis. The emerging evidence of the biological activities of isomers like gondoic acid, particularly their anti-inflammatory properties, highlights the potential for further research and development in the fields of nutrition, pharmacology, and medicine. The methodologies and data presented herein are intended to facilitate and inspire future investigations into the roles and applications of these intriguing fatty acids.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gondoic acid | Perceptive BioScience [perceptivebioscience.com]

- 5. Production of cis-11-eicosenoic acid by Mortierella fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enzymatic Regulation of 2-Eicosenoic Acid Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Eicosenoic acid, a 20-carbon monounsaturated fatty acid, is a lipid molecule implicated in various physiological and pathophysiological processes. Its production is tightly controlled by a series of enzymatic reactions, primarily involving fatty acid elongases and desaturases. Understanding the regulation of these enzymes is crucial for developing therapeutic strategies targeting lipid metabolism in diseases such as metabolic syndrome, cardiovascular disorders, and cancer. This technical guide provides a comprehensive overview of the enzymatic regulation of 2-Eicosenoic acid synthesis, including key enzymes, regulatory pathways, quantitative data, and detailed experimental protocols.

Biosynthesis of 2-Eicosenoic Acid: A Two-Step Process

The primary pathway for the synthesis of 2-Eicosenoic acid (20:1) involves a two-step process: the elongation of an 18-carbon fatty acid precursor, followed by the introduction of a double bond. The most likely precursor is oleic acid (18:1n-9).

-

Elongation: The initial and rate-limiting step is the elongation of oleoyl-CoA (18:1n-9-CoA) to eicosanoyl-CoA (20:1n-9-CoA). This reaction is catalyzed by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVL). Specifically, ELOVL6 has been identified as a key enzyme in the elongation of C16 and C18 fatty acids.[1][2] ELOVL5 and ELOVL7 may also contribute to this process.[3][4][5]

-

Desaturation: Following elongation, a cis-double bond is introduced into the 20-carbon fatty acyl-CoA. This desaturation is catalyzed by Stearoyl-CoA Desaturase (SCD), with SCD1 being the predominant isoform in many tissues.[6][7][8] This enzyme converts stearoyl-CoA to oleoyl-CoA and is also capable of acting on longer-chain saturated fatty acids. While direct evidence for SCD1 action on eicosanoyl-CoA to produce 2-eicosenoyl-CoA is an area of ongoing research, its role in generating monounsaturated fatty acids makes it the prime candidate for this step.

An alternative, less common pathway may involve the desaturation of arachidic acid (20:0) to 2-eicosenoic acid, also catalyzed by an SCD enzyme.

Key Enzymes and Their Regulation

The production of 2-Eicosenoic acid is intricately regulated at the transcriptional and post-transcriptional levels, ensuring a balanced cellular lipid profile.

Elongation of Very Long-chain Fatty Acids 6 (ELOVL6)

-

Function: ELOVL6 is a microsomal enzyme that catalyzes the two-carbon elongation of saturated and monounsaturated fatty acids with chain lengths of C12 to C16.[1] It displays a high preference for palmitoyl-CoA (16:0) and palmitoleoyl-CoA (16:1n-7), but also efficiently elongates oleoyl-CoA (18:1n-9).[1]

-

Regulation: The expression of the ELOVL6 gene is primarily controlled by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[9][10][11] SREBP-1c is activated by insulin (B600854) and plays a central role in lipogenesis. Additionally, the Carbohydrate-Responsive Element-Binding Protein (ChREBP) acts synergistically with SREBP-1c to maximally induce ELOVL6 expression in response to high carbohydrate levels.[10][12]

Stearoyl-CoA Desaturase 1 (SCD1)

-

Function: SCD1 is an integral membrane protein of the endoplasmic reticulum that introduces a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs.[7][8][13] Its preferred substrates are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively.[6]

-

Regulation: Similar to ELOVL6, the transcription of the SCD1 gene is potently induced by SREBP-1c in response to insulin signaling.[14][15] Dietary factors also play a significant role, with high-carbohydrate diets upregulating SCD1 expression and polyunsaturated fatty acids (PUFAs) leading to its suppression.[15]

Quantitative Data on Enzyme Activity

The following table summarizes the known substrate specificities of the key human ELOVL enzymes. Specific kinetic parameters such as Km and Vmax are often cell-type and condition-specific and require dedicated experimental determination.

| Enzyme | Preferred Substrates | Other Substrates | Reference(s) |

| ELOVL1 | Saturated and monounsaturated C20- and C22-CoAs | Saturated C18-C26 acyl-CoAs | [5] |

| ELOVL2 | Polyunsaturated C20 and C22 acyl-CoAs | - | [5][16] |

| ELOVL3 | Saturated and monounsaturated C18-C22 acyl-CoAs | C16-C22 acyl-CoAs | [5] |

| ELOVL4 | Saturated C24- and C26-CoAs | Polyunsaturated C20 acyl-CoAs | [17] |

| ELOVL5 | Polyunsaturated C18 acyl-CoAs | Polyunsaturated C20 acyl-CoAs | [5] |

| ELOVL6 | Saturated and monounsaturated C16 acyl-CoAs | Saturated and monounsaturated C12-C14 acyl-CoAs | [1][5] |

| ELOVL7 | Saturated and polyunsaturated C18 acyl-CoAs | C16-C22 acyl-CoAs | [3][5] |

Experimental Protocols

Fatty Acid Elongase Activity Assay using Radiolabeled Substrates

This protocol describes a method to measure the activity of ELOVL enzymes in microsomal fractions by quantifying the incorporation of a radiolabeled two-carbon donor into a fatty acyl-CoA substrate.[18][19]

Materials:

-

Microsomal protein fraction (isolated from cells or tissues of interest)

-

[2-14C]Malonyl-CoA (radiolabeled substrate)

-

Fatty acyl-CoA substrate (e.g., Oleoyl-CoA)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

NADPH

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Stopping solution (e.g., 10% KOH in 80% ethanol)

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH, BSA, and the fatty acyl-CoA substrate.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding the microsomal protein fraction and [2-14C]Malonyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination: Stop the reaction by adding the stopping solution.

-

Saponification: Heat the mixture at 65°C for 1 hour to saponify the fatty acids.

-

Extraction: After cooling, acidify the mixture with HCl and extract the fatty acids with hexane.

-

Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity as nmol of malonyl-CoA incorporated per mg of protein per minute.

Quantification of 2-Eicosenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of 2-Eicosenoic acid from biological samples by converting the fatty acids to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[20][21][22]

Materials:

-

Biological sample (cells, tissue, or plasma)

-

Internal standard (e.g., Heptadecanoic acid, C17:0)

-

Chloroform:Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

BF3-methanol or HCl-methanol solution

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Lipid Extraction: Homogenize the biological sample in a chloroform:methanol mixture. Add the internal standard. After centrifugation, collect the lower organic phase. Wash the organic phase with 0.9% NaCl solution.

-

Derivatization to FAMEs: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add BF3-methanol or HCl-methanol and heat at 100°C for 30 minutes.

-

Extraction of FAMEs: After cooling, add water and hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs. Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS system. Use a temperature program that allows for the separation of C20:1 FAME from other fatty acid methyl esters.

-

Data Analysis: Identify the 2-Eicosenoic acid methyl ester peak based on its retention time and mass spectrum. Quantify the amount of 2-Eicosenoic acid by comparing its peak area to that of the internal standard.

Visualizations

Signaling Pathway for 2-Eicosenoic Acid Synthesis

Caption: Transcriptional regulation of 2-Eicosenoic acid synthesis.

Experimental Workflow for 2-Eicosenoic Acid Quantification

Caption: Workflow for GC-MS analysis of 2-Eicosenoic acid.

References

- 1. Role of fatty acid elongase Elovl6 in the regulation of energy metabolism and pathophysiological significance in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hepatic Elovl6 gene expression is regulated by the synergistic action of ChREBP and SREBP-1c. | Semantic Scholar [semanticscholar.org]

- 13. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. gcms.cz [gcms.cz]

- 22. benchchem.com [benchchem.com]

The Role of 2-Eicosenoic Acid in Membrane Fluidity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the function of 2-eicosenoic acid in biological membranes, with a primary focus on its influence on membrane fluidity. While monounsaturated fatty acids are generally known to increase membrane fluidity, this document synthesizes the available, though limited, direct experimental evidence for 2-eicosenoic acid. The guide details established experimental protocols for assessing membrane fluidity, including Fluorescence Anisotropy, Laurdan Generalized Polarization (GP), and Differential Scanning Calorimetry (DSC). Furthermore, it explores potential signaling pathways and the broader context of eicosanoid signaling, considering the structural characteristics of 2-eicosenoic acid. This document aims to be a foundational resource for researchers investigating the nuanced roles of specific fatty acids in membrane biophysics and cellular signaling.

Introduction: The Critical Role of Membrane Fluidity